Phosphorodiamidic chloride, tris(2-chloroethyl)-
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Overview
Description
Phosphorodiamidic chloride, tris(2-chloroethyl)-, also known as tris(2-chloroethyl) phosphate, is an organophosphorus compound widely used as a flame retardant, plasticizer, and viscosity regulator. It is a colorless to pale yellow liquid with a slight odor and is soluble in water and organic solvents. This compound is commonly added to various polymers, including polyurethane, polyester resins, and polyacrylates, to enhance their flame resistance and flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodiamidic chloride, tris(2-chloroethyl)-, is synthesized through the reaction of phosphorus oxychloride with 2-chloroethanol. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The general reaction can be represented as follows:
POCl3+3ClCH2CH2OH→(ClCH2CH2O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of phosphorodiamidic chloride, tris(2-chloroethyl)-, involves large-scale reactors where phosphorus oxychloride and 2-chloroethanol are mixed in precise ratios. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through distillation or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic chloride, tris(2-chloroethyl)-, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and 2-chloroethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used
Scientific Research Applications
Phosphorodiamidic chloride, tris(2-chloroethyl)-, has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its toxicological effects and potential therapeutic applications.
Industry: Widely used in the production of flame-retardant materials, plasticizers, and viscosity regulators for various industrial applications .
Mechanism of Action
The mechanism of action of phosphorodiamidic chloride, tris(2-chloroethyl)-, involves its interaction with various molecular targets and pathways. As a flame retardant, it acts by releasing phosphoric acid and other products that inhibit the combustion process. In biological systems, it can interact with cellular components, leading to potential toxic effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular metabolism and enzyme activity .
Comparison with Similar Compounds
Phosphorodiamidic chloride, tris(2-chloroethyl)-, can be compared with other similar compounds, such as:
Tris(1,3-dichloro-2-propyl) phosphate: Another organophosphorus flame retardant with similar applications but different chemical structure.
Tris(2,3-dibromopropyl) phosphate: A brominated flame retardant with distinct properties and applications.
Tris(2-chloroethyl) phosphate: Often used interchangeably with phosphorodiamidic chloride, tris(2-chloroethyl)-, but with slight differences in chemical behavior and applications.
These compounds share similar uses as flame retardants and plasticizers but differ in their chemical structures and specific applications. Phosphorodiamidic chloride, tris(2-chloroethyl)-, is unique due to its specific combination of chlorine and phosphorus atoms, which contribute to its effectiveness and versatility in various applications.
Properties
CAS No. |
60106-97-0 |
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Molecular Formula |
C6H13Cl4N2OP |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino-chlorophosphoryl]-2-chloroethanamine |
InChI |
InChI=1S/C6H13Cl4N2OP/c7-1-4-11-14(10,13)12(5-2-8)6-3-9/h1-6H2,(H,11,13) |
InChI Key |
RQKOVRDRVNTNAE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NP(=O)(N(CCCl)CCCl)Cl |
Origin of Product |
United States |
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